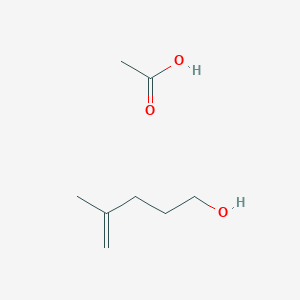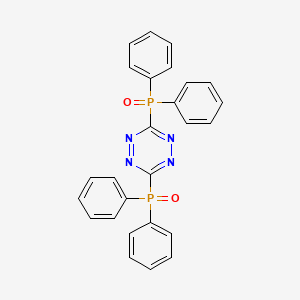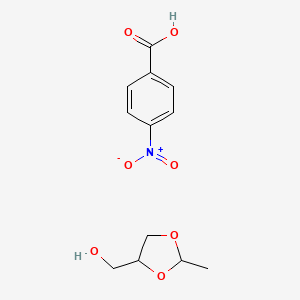![molecular formula C13H10BrN3O2 B14610895 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 58219-35-5](/img/structure/B14610895.png)
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C13H10BrN3O2. It is a pyridinium salt, characterized by the presence of a cyano group and a nitrophenylmethyl group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-nitrobenzyl bromide with 3-cyanopyridine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition: The cyano group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.
Addition: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Reduction of the nitro group: 3-Amino-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
Substitution of the bromide ion: 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium hydroxide.
Addition to the cyano group: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to the inhibition of specific biochemical pathways. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-cyanopyridin-1-ium bromide: Similar structure but lacks the nitro group.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Contains a dimethylamino group instead of a nitro group.
Uniqueness
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of both the cyano and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
58219-35-5 |
|---|---|
Molekularformel |
C13H10BrN3O2 |
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C13H10N3O2.BrH/c14-8-12-2-1-7-15(10-12)9-11-3-5-13(6-4-11)16(17)18;/h1-7,10H,9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VYTREWAQDNQMFL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)






![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)

![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
